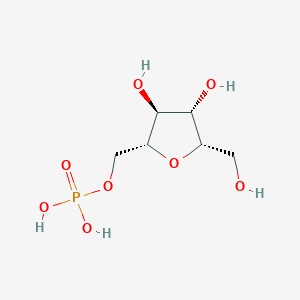

2,5-脱水-D-甘露醇-6-磷酸

描述

2,5-Anhydro-D-glucitol-6-phosphate, also known as 2,5-Anhydro-D-glucitol-6-phosphate, is a useful research compound. Its molecular formula is C6H13O8P and its molecular weight is 244.14 g/mol. The purity is usually 95%.

The exact mass of the compound 2,5-Anhydro-D-glucitol-6-phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Phosphates - Hexosephosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Anhydro-D-glucitol-6-phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Anhydro-D-glucitol-6-phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

癌症研究

2,5-脱水-D-甘露醇-6-磷酸是寻找治疗措施以调节糖酵解并最终控制癌症的有力研究组成部分 . 它是一种有效的磷酸果糖激酶-1(PFK-1)的竞争性抑制剂,是糖酵解中的速率决定酶 . 这种酶调节细胞呼吸中葡萄糖的氧化 .

糖尿病研究

2,5-脱水-D-甘露醇-6-磷酸以其在糖尿病和相关代谢疾病研究中的潜在治疗应用而闻名 . 它可能是开发用于糖尿病管理的新型药物的工具 .

生物化学和生理学研究

像2,5-脱水-D-甘露醇-6-磷酸这样的抑制PFK的生物化学物质在生物化学和生理学研究中有很多应用 . 它们有助于了解果糖6-磷酸和ATP转化为果糖1,6-二磷酸(通过PFK-1),果糖2,6-二磷酸(通过PFK-2)和ADP .

糖酵解和糖代谢研究

2,5-脱水-D-甘露醇-6-磷酸可用作糖酵解和糖代谢研究的底物 . 它在了解细胞代谢过程方面起着重要作用 .

酶活性研究

2,5-脱水-D-甘露醇-6-磷酸也用作某些酶的底物,用于检测和测量酶活性<a aria-label="4: " data-citationid="5b4b80c6-19bb-6da0-dac1-e918a557fdc5-30" h="ID=SERP,5015.1" href="https://www.chembk.com/cn/chem/2,5-%E8%84%B1%E6%B0%B4D%E8%91%A1%E8%90%84%E7%B3%96%E9%86%87

作用机制

Target of Action

The primary target of 2,5-Anhydro-D-glucitol-6-phosphate is the enzyme Pyruvate Kinase . This enzyme plays a crucial role in the glycolytic pathway, where it catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding one molecule of pyruvate and one molecule of ATP .

Mode of Action

2,5-Anhydro-D-glucitol-6-phosphate interacts with its target, Pyruvate Kinase, by acting as a limited stimulator . It is used as an analogue of the a-form, 2,5-anhydro-D-mannitol 1,6-bisphosphate, which is an excellent allosteric activator of Pyruvate Kinase .

Biochemical Pathways

2,5-Anhydro-D-glucitol-6-phosphate is a major metabolic intermediate in the glycolytic pathway . It is produced by the enzyme phosphofructokinase and hydrolyzed by the enzyme pyruvate kinase . This indicates that it plays a significant role in glucose metabolism and energy production within cells.

Pharmacokinetics

It is known to be soluble in water , which could potentially influence its absorption and distribution within the body

Result of Action

The interaction of 2,5-Anhydro-D-glucitol-6-phosphate with Pyruvate Kinase can influence the rate of glycolysis, thereby affecting glucose metabolism within cells . This could potentially have a range of downstream effects at the molecular and cellular levels, depending on the specific context and conditions.

生化分析

Biochemical Properties

2,5-Anhydro-D-glucitol-6-phosphate plays a significant role in biochemical reactions. It serves as a substrate for research on glycolysis and sugar metabolism, which is crucial for understanding cellular metabolic processes . It is produced by the enzyme phosphofructokinase and hydrolyzed by the enzyme pyruvate kinase . It also serves as a substrate for some enzymes, used for detecting and determining enzyme activity . It is a competitive inhibitor of phosphofructokinase .

Cellular Effects

2,5-Anhydro-D-glucitol-6-phosphate has various effects on different types of cells and cellular processes. It enhances glucose uptake in cells, highlighting its potential impact on cellular glucose utilization . The conversion of 2,5-Anhydro-D-glucitol-6-phosphate to D-fructose 1 phosphate occurs at a rate that is dependent on the availability of oxygen .

Molecular Mechanism

The molecular mechanism of action of 2,5-Anhydro-D-glucitol-6-phosphate involves its interactions with biomolecules and its effects on gene expression. It binds to the V952 and N955 sites of the SARS-CoV-2 spike protein S2 subunit HR1 structural domain, inhibiting the formation of the S2 subunit 6-HB, affecting the process of virus-cell membrane fusion, and inhibiting SARS-CoV-2 infection of host cells .

Dosage Effects in Animal Models

In animal models, the effects of 2,5-Anhydro-D-glucitol-6-phosphate vary with different dosages. For instance, in type II diabetic db/db mice, supplementation of 1,5-AG significantly inhibited SARS-CoV-2 infection, with a 100-1000 fold decrease in viral load in the lungs and a significant alleviation of lung tissue lesions .

Metabolic Pathways

2,5-Anhydro-D-glucitol-6-phosphate is involved in the glycolytic pathway . It is produced by the enzyme phosphofructokinase and hydrolyzed by the enzyme pyruvate kinase .

Transport and Distribution

It is known that anhydroglucitol competes with glucose for transport into the brain .

属性

IUPAC Name |

[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8P/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTKBMAMGDBXPU-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

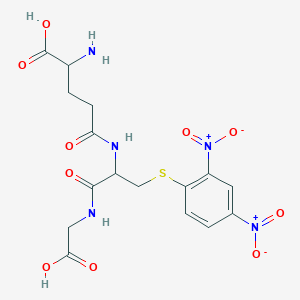

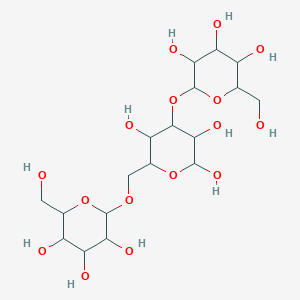

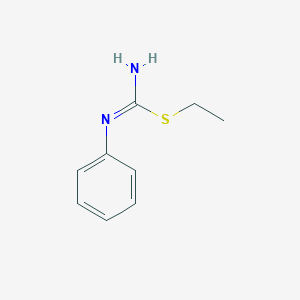

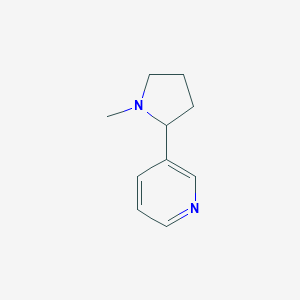

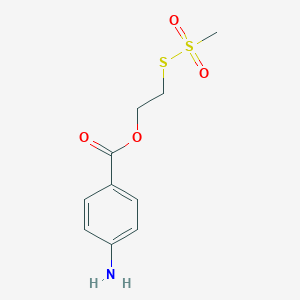

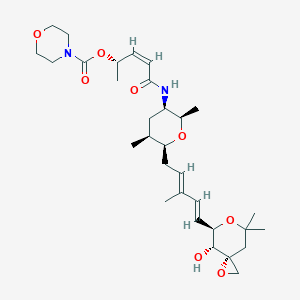

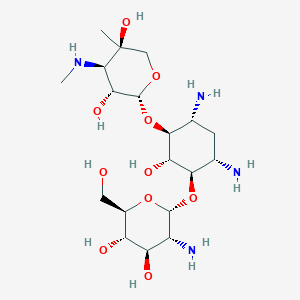

Feasible Synthetic Routes

Q1: How does 2,5-Anhydro-D-glucitol-6-phosphate interact with phosphofructokinase (PFK), and what are the downstream effects?

A1: 2,5-Anhydro-D-glucitol-6-phosphate acts as a competitive inhibitor of PFK, specifically targeting the enzyme's fructose 6-phosphate (F6P) binding site. [] This binding prevents the natural substrate, F6P, from binding to PFK. As PFK is a key regulatory enzyme in glycolysis, inhibiting its activity leads to a decrease in glycolytic flux. [] This metabolic disruption can subsequently impact cancer cell growth and invasion, as demonstrated in bladder cancer models. []

Q2: What is known about the structure-activity relationship (SAR) of 2,5-Anhydro-D-glucitol-6-phosphate and its analogues in relation to PFK inhibition?

A2: Research indicates that the F6P binding site on PFK displays specific structural requirements for substrate and inhibitor binding. [] For instance, the presence and stereochemistry of hydroxyl groups on the sugar ring significantly impact binding affinity. 2,5-Anhydro-D-mannitol 1-phosphate, another analogue, also binds to the F6P site, highlighting the importance of the C-2 hydroxyl group for interaction. [] Further exploration of structural modifications could provide valuable insights for designing more potent and selective PFK inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)

![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)

![N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B14305.png)

![2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate](/img/structure/B14306.png)